molecular formula C12H21NO B7307730 n-[(1,4-Dimethylcyclohexyl)methyl]prop-2-enamide

n-[(1,4-Dimethylcyclohexyl)methyl]prop-2-enamide

Cat. No.: B7307730
M. Wt: 195.30 g/mol
InChI Key: ZLHLHKWSHGNQFZ-UHFFFAOYSA-N
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Description

N-[(1,4-Dimethylcyclohexyl)methyl]prop-2-enamide is an organic compound with the molecular formula C11H19NO and a molecular weight of 181.279. This compound is characterized by a cyclohexane ring substituted with two methyl groups and a prop-2-enamide group. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

N-[(1,4-dimethylcyclohexyl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c1-4-11(14)13-9-12(3)7-5-10(2)6-8-12/h4,10H,1,5-9H2,2-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHLHKWSHGNQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)(C)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,4-Dimethylcyclohexyl)methyl]prop-2-enamide typically involves the reaction of 1,4-dimethylcyclohexylmethanol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(1,4-Dimethylcyclohexyl)methyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the amide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

N-[(1,4-Dimethylcyclohexyl)methyl]prop-2-enamide is used in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: Used in the production of polymers and as an intermediate in the synthesis of other chemicals

Mechanism of Action

The mechanism of action of N-[(1,4-Dimethylcyclohexyl)methyl]prop-2-enamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The compound’s structure allows it to bind to active sites on proteins, altering their function and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-Dimethyl-3-oxobutyl)acrylamide
  • N-(2-Methyl-4-oxopentan-2-yl)prop-2-enamide

Uniqueness

N-[(1,4-Dimethylcyclohexyl)methyl]prop-2-enamide is unique due to its specific cyclohexane ring substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where other similar compounds may not be as effective .

Disclaimer and Information on In-Vitro Research Products

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